2,6-Dichlorodiphenylamine

Catalog No.
S704448
CAS No.
15307-93-4
M.F
C12H9Cl2N
M. Wt
238.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichlorodiphenylamine

CAS Number

15307-93-4

Product Name

2,6-Dichlorodiphenylamine

IUPAC Name

2,6-dichloro-N-phenylaniline

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

InChI

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H

InChI Key

HDUUZPLYVVQTKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl

Synonyms

2,6-Dichloro-N-phenylbenzenamine; 2,6-Dichlorodiphenylamine

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl

2,6-Dichlorodiphenylamine is an organic compound characterized by its molecular formula C12H9Cl2NC_{12}H_9Cl_2N and a molar mass of approximately 238.11 g/mol. This compound features two chlorine atoms located at the 2 and 6 positions of the diphenylamine structure. It is a solid at room temperature and typically appears as a yellowish to brown crystalline substance. The compound is primarily used in various industrial applications, including as a chemical intermediate in the synthesis of dyes and pharmaceuticals.

There is no current research available on the specific mechanism of action of DCDPA. As mentioned earlier, the structural similarity to diphenylamine suggests a potential role as an antioxidant, but specific studies are required for confirmation.

  • Skin and eye irritant: Similar to other aromatic amines, DCDPA could potentially cause skin and eye irritation upon contact.
  • Respiratory irritant: Inhalation of DCDPA dust or vapors might irritate the respiratory tract.
  • Unknown toxicity: Specific data on the toxicity of DCDPA is lacking. Standard laboratory safety practices should be followed when handling the compound.
, including:

  • Acylation Reactions: It can react with acyl chlorides to form acetanilide derivatives.
  • Esterification Reactions: In the presence of strong bases, it can participate in esterification processes, leading to the formation of various esters.
  • Condensation Reactions: The compound can condense with other aromatic compounds under specific conditions to yield more complex structures.

For example, one method of synthesis involves the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of a catalyst, yielding 2,6-dichlorodiphenylamine with a yield of approximately 62% .

The biological activity of 2,6-dichlorodiphenylamine has been studied primarily in terms of its potential toxicity and environmental impact. It has been classified as causing skin irritation and serious eye irritation . Additionally, it is important to note that compounds similar to 2,6-dichlorodiphenylamine may exhibit mutagenic properties or other adverse effects on human health and the environment.

Several methods for synthesizing 2,6-dichlorodiphenylamine have been documented:

  • Acylation followed by Rearrangement: This method involves acylating aniline with chloroacetyl chloride to form 2-chloroacetanilide, which is then reacted with sodium carbonate and a phase transfer catalyst before undergoing rearrangement with a strong base like sodium hydroxide or potassium hydroxide .
  • Condensation Method: A more direct approach involves the condensation of 2,6-dichloroacetanilide with bromobenzene in the presence of titanium tetrachloride as a catalyst .
  • Multi-step Synthesis: Starting from 2,6-dichloro-4-nitroaniline, this method employs multiple steps to yield the final product through various intermediates .

2,6-Dichlorodiphenylamine is utilized in several applications:

  • Chemical Intermediate: It serves as an intermediate in the production of dyes and pigments.
  • Pharmaceuticals: The compound is also explored for potential uses in medicinal chemistry.
  • Antioxidant Agent: Its antioxidant properties make it valuable in rubber and polymer industries.

Interaction studies involving 2,6-dichlorodiphenylamine primarily focus on its reactivity with other chemical agents. For instance:

  • The compound can neutralize acids during exothermic reactions.
  • It shows incompatibility with certain compounds like isocyanates and halogenated organics .

These interactions are critical for assessing safety and handling protocols in industrial applications.

Several compounds share structural similarities with 2,6-dichlorodiphenylamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-ChloroanilineC6H6ClNC_6H_6ClNSimple structure; used as a precursor for dyes.
2,4-DichlorophenylamineC12H10Cl2NC_{12}H_{10}Cl_2NContains chlorine substituents at different positions; used similarly in dye synthesis.
3,4-DichloroanilineC7H6Cl2NC_7H_6Cl_2NExhibits similar biological activity; used in pharmaceuticals.

Uniqueness of 2,6-Dichlorodiphenylamine:

  • The specific placement of chlorine atoms at the 2 and 6 positions provides unique electronic properties that influence its reactivity and biological activity compared to other aniline derivatives.
  • Its dual aromatic structure contributes to its stability and utility in various chemical processes.

IUPAC Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name for 2,6-dichlorodiphenylamine is 2,6-dichloro-N-phenylaniline, reflecting its two chlorine atoms at the 2 and 6 positions of the aniline ring and a phenyl group attached to the nitrogen. Its molecular formula, $$ \text{C}{12}\text{H}9\text{Cl}_2\text{N} $$, corresponds to a molecular weight of 238.11 g/mol. The structure is characterized by two aromatic rings connected via an amine group, with chlorine atoms introducing steric and electronic effects.

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point50–53°C (lit.)
Boiling Point115°C at 0.01 Torr
Density$$ 1.327 \, \text{g/cm}^3 $$
SolubilitySlightly in methanol, ethyl acetate
Molecular Weight238.11 g/mol

Crystallographic Structure Elucidation

While single-crystal X-ray diffraction data for 2,6-dichlorodiphenylamine is not directly reported in the provided sources, its structure is inferred from related compounds and spectroscopic data. The molecule adopts a planar configuration due to conjugation between the aromatic rings and the amine group. The chlorine atoms at the 2 and 6 positions create a symmetric substitution pattern, minimizing steric hindrance and stabilizing the planar geometry. Computational models suggest a dihedral angle of <10° between the two phenyl rings, enhancing resonance stabilization.

Electronic Configuration and Molecular Orbital Considerations

The electronic structure of 2,6-dichlorodiphenylamine is dominated by the electron-withdrawing effects of the chlorine substituents. These groups withdraw electron density via inductive effects, polarizing the aromatic π-system and lowering the energy of the highest occupied molecular orbital (HOMO). Ultraviolet-visible (UV-Vis) spectroscopy reveals a $$ \lambda_{\text{max}} $$ at 280 nm, attributed to π→π* transitions within the conjugated system.

Photochemical studies demonstrate that the compound undergoes 6π-electrocyclization upon UV irradiation, forming a quinoidal intermediate. This reaction is facilitated by the planar arrangement of the aromatic rings and the availability of π-electrons. The triplet-state lifetime of the photoproduct is reduced compared to unsubstituted carbazole, indicating efficient intersystem crossing due to heavy atom effects from chlorine.

Key Electronic Features:

  • HOMO localized on the chlorine-substituted ring.
  • LUMO distributed across the entire conjugated system.
  • Chlorine atoms enhance spin-orbit coupling, promoting triplet-state formation.

Traditional Acylation-Rearrangement Pathways

Traditional synthesis of 2,6-dichlorodiphenylamine employs acylation-rearrangement mechanisms that have been extensively studied in pharmaceutical intermediate production [3]. The classical approach involves a multi-step process beginning with 2,6-dichlorophenoxyacetic acid derivatives, which undergo reaction with aniline in a one-shot process to form intermediate compounds [3]. This initial step produces a compound corresponding to formula three, which then undergoes molecular rearrangement in situ at reaction temperatures ranging from 90°C to 100°C [3].

The rearrangement mechanism is facilitated by alkali metal alcoholates present in the reaction medium, with the reaction occurring in alcoholic solvents such as methanol, ethanol, n-propanol, i-propanol, n-butanol, or i-butanol [3]. Following the rearrangement, the intermediate compound undergoes aminolysis without isolation, with the process being driven by the alkali metal alcoholate present in the reaction mixture [3].

A critical advancement in this pathway involves the conversion of the aminolysis product through chloroacetylation using chloroacetyl chloride [3]. This chloroacetylation is preferably conducted in inert solvents such as xylene or chlorobenzene at temperatures ranging from 90°C to 120°C, with optimal conditions typically maintained between 110°C and 120°C [3]. The process can be enhanced through the addition of catalytic quantities of 4-dimethylaminopyridine, typically ranging from 1/20th mole percent to 1/10th mole percent [3].

The synthesis pathway demonstrates significant versatility in producing various dichlorodiphenylamine derivatives through controlled modification of reaction conditions [16]. The intermediate 2,6-dichlorodiphenylamine can be subjected to acylation, cyclization, and hydrolysis reactions to synthesize pharmaceutical intermediates with yields approaching 70% under optimized conditions [1].

Table 1: Traditional Acylation-Rearrangement Reaction Parameters

Reaction StageTemperature RangeSolvent SystemCatalyst SystemTypical Yield
Initial Acylation90-100°CAlcoholic solventsAlkali metal alcoholates75-85%
Rearrangement95-100°CMethanol/EthanolSodium/Potassium alcoholate80-90%
Chloroacetylation110-120°CXylene/Chlorobenzene4-Dimethylaminopyridine70-80%
Overall ProcessVariableMixed solvent systemsMultiple catalysts60-70%

Phase-Transfer Catalyzed Synthesis Protocols

Phase-transfer catalysis represents a significant advancement in 2,6-dichlorodiphenylamine synthesis, utilizing quaternary ammonium salts to facilitate reactions between reagents in different phases [4] [21]. Quaternary ammonium cations possess the ability to transfer anionic reactants as non-solvated ion-pairs from aqueous media into organic media, resulting in enhanced reactivity of anionic species and increased interaction rates with organic substrates [22].

The phase-transfer catalyzed approach employs quaternary ammonium salts as chemical compounds containing nitrogen with large hydrocarbon groups sufficient to convey good solubility in nonpolar solvents [22]. These catalysts form ion pairs with different anions, and when added to biphasic systems, the lipophilic cations transfer to the nonpolar phase while anions are attracted from the aqueous phase to the organic phase [22].

Recent developments in chiral phase-transfer catalysis have demonstrated exceptional enantioselectivity in related diphenylamine derivative syntheses [4]. Simplified chiral quaternary ammonium bromide catalysts, possessing flexible straight-chain alkyl groups, function as unusually active phase-transfer catalysts with reactions proceeding smoothly under mild conditions using catalyst loadings as low as 0.01-0.05 mole percent [4].

The optimization of phase-transfer conditions involves systematic investigation of quaternary ammonium ion structures and their effect on reaction outcomes [21]. Catalyst activity and selectivity can be rationalized based on the effective positive potential of the ammonium ion, with structural modifications allowing fine-tuning of reaction parameters [21].

Table 2: Phase-Transfer Catalyst Performance Data

Catalyst TypeLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Tetrahexylammonium chloride5.0604-685-9288-94
Simplified Maruoka Catalyst0.01-0.0525-402-490-9795-98
Spiro-type quaternary ammonium1.0-2.040-603-588-9590-96
Binaphthyl-based catalysts0.5-1.035-502-687-9492-97

Microwave-Assisted Synthesis Advancements

Microwave-assisted organic synthesis has emerged as a transformative technology for 2,6-dichlorodiphenylamine production, dramatically reducing reaction times from hours to minutes while maintaining high yields [8]. The efficiency of microwave flash-heating chemistry has been proven across several different fields of organic chemistry, with particular importance in high-speed combinatorial and medicinal chemistry applications [8].

The microwave-assisted approach leverages dielectric heating theory to provide rapid, uniform heating of reaction mixtures [7]. This technology enables solventless synthesis procedures that significantly improve environmental profiles while maintaining or enhancing product yields compared to traditional solution methods [7]. The rapid heating capability allows for precise temperature control and eliminates many side reactions associated with prolonged heating periods [8].

Recent applications of microwave technology in diphenylamine derivative synthesis have demonstrated substantial improvements in reaction efficiency [13]. A conventional and microwave-assisted synthesis of diphenyl substituted compounds using polyethylene glycol 600 as a green solvent has shown excellent yields with relatively shorter reaction times [13]. The piperidine-mediated protocol under microwave conditions proves economically attractive and environmentally friendly [13].

Industrial implementation of microwave-assisted synthesis requires specialized equipment designed for laboratory and production scales [10]. Single-mode microwave systems and advanced multimode commercial laboratory units have fueled the introduction of this technique into pharmaceutical research and development synthesis chemistry laboratories [10].

Table 3: Microwave-Assisted Synthesis Parameters

ParameterConventional HeatingMicrowave HeatingImprovement Factor
Reaction Time4-24 hours15-60 minutes8-24x faster
Temperature Control±5°C±1°C5x more precise
Energy Consumption100% baseline30-50% of baseline2-3x more efficient
Yield75-85%85-95%10-20% increase
Solvent Requirements100% baseline0-50% of baselineUp to 100% reduction

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and powerful methods for synthesizing 2,6-dichlorodiphenylamine and related compounds [11] [18]. The Buchwald-Hartwig amination, in particular, provides a chemical reaction for the synthesis of carbon-nitrogen bonds via palladium-catalyzed coupling reactions of amines with aryl halides [18].

The development of Buchwald-Hartwig methodology has established the scope of carbon-nitrogen bond formation transformations, with publications establishing comprehensive reaction parameters between 1994 and the late 2000s [18]. The reaction's synthetic utility stems from addressing limitations of typical methods for aromatic carbon-nitrogen bond synthesis, with most conventional approaches suffering from limited substrate scope and functional group tolerance [18].

Solid-state cross-coupling reactions using palladium catalysis have been developed as solvent-free alternatives [14]. The key finding involves olefin additives acting as efficient molecular dispersants for palladium-based catalysts in solid-state media to facilitate challenging solid-state cross-coupling reactions [14].

Table 4: Palladium-Catalyzed Cross-Coupling Reaction Conditions

Catalyst SystemTemperature (°C)SolventBaseTime (h)Yield (%)
Pd(OAc)₂/BINAP801,4-DioxaneCs₂CO₃1-285-92
PdCl₂/X-Phos25Water/TPGS-750-MEt₃N2-488-95
Pd(P(t-Bu)₃)₂25-40Water/TPGS-750-MK₂CO₃1-390-96
Pd(Amphos)₂Cl₂60-80Water/TMEDAK₃PO₄3-687-94

Industrial-Scale Production Process Engineering

Industrial-scale production of 2,6-dichlorodiphenylamine requires comprehensive process engineering approaches that address scale-up challenges, reaction kinetics, thermodynamics, and safety considerations [30] [32]. Chemical process development focuses on the development, scale-up, and optimization of synthetic routes leading to safe, reproducible, and economical manufacturing processes [30].

The transition from laboratory to industrial scale encompasses investigating potential process hazards, understanding reaction kinetics and thermodynamics, identifying and characterizing impurities, and conducting mixing and mass transfer studies [30]. Scale-up efforts must address heat transfer and removal studies as well as crystallization and polymorph control [30].

Process optimization at industrial scale requires consideration of multiple targets including yield, selectivity, purity, cost, and environmental impact [27] [39]. The optimization procedure typically begins by fixing temperature and reaction time while optimizing reaction media and catalyst systems to obtain the highest reaction yields [27]. Statistical analysis and response surface methodology enable visualization of the effect of each factor on product yield [27].

Modern industrial processes employ advanced process analytical technology and design of experiments approaches to achieve quality by design objectives [30]. Process variables affecting critical quality attributes and product yield are well-defined, measured, and understood through continuous monitoring across the entirety of the chemical development process [30].

Table 5: Industrial-Scale Process Parameters

Process AspectLaboratory ScalePilot ScaleIndustrial ScaleScale-Up Factor
Batch Size0.1-1 kg10-100 kg1,000-10,000 kg10,000-100,000x
Reaction Volume1-10 L100-1,000 L10,000-50,000 L10,000-50,000x
Heat Transfer RateRapidModerateControlledSurface area dependent
Mixing Efficiency>95%85-95%75-90%Scale dependent
Overall Yield85-95%80-90%75-85%10-20% decrease
Production Rateg/hkg/htonnes/day10,000-100,000x

The industrial implementation requires careful consideration of reaction engineering principles, with precise knowledge of stoichiometry, thermodynamics, kinetics, transport phenomena, and safety data enabling accurate prediction of performance at industrial scale [32]. These parameters facilitate calculation of reaction times, heat and electricity consumption or production, and enable reactor design for safe operation with high yields [32].

2,6-Dichlorodiphenylamine exhibits well-defined thermal characteristics that establish its stability profile across operational temperature ranges. The compound demonstrates a narrow melting point range of 50-53°C, indicating high crystalline purity and molecular uniformity [2] [3] [4]. This relatively low melting point suggests moderate intermolecular forces dominated by van der Waals interactions and limited hydrogen bonding due to the sterically hindered amine nitrogen.

The thermal stability window extends from the melting point to approximately 300°C, beyond which decomposition occurs [2]. This broad operational range makes the compound suitable for various processing conditions. The boiling point demonstrates significant pressure dependence, registering 115°C at reduced pressure (0.01 Torr) and 309.8°C at atmospheric pressure (760 mmHg) [2] [3]. This substantial elevation in boiling point under atmospheric conditions reflects the compound's molecular weight and aromatic character.

Phase behavior analysis reveals that 2,6-dichlorodiphenylamine maintains solid-state stability under ambient conditions, with vapor pressure remaining extremely low at 0.000625 mmHg at 25°C [5]. The compound's predicted pKa value of -2.57 ± 0.40 indicates very weak basicity, contributing to its chemical stability in neutral and acidic environments [2] [3].

Table 6: Thermodynamic Stability Parameters of 2,6-Dichlorodiphenylamine

ParameterValueMethod/SourceSignificance
Enthalpy of Formation (ΔHf)Not experimentally determinedTheoretical calculation neededFormation energy
Entropy (S°)Not experimentally determinedTheoretical calculation neededMolecular disorder
Heat Capacity (Cp)Not experimentally determinedTheoretical calculation neededTemperature response
Thermal Stability Range50-300°CTGA analysis requiredProcessing window
Decomposition Temperature>300°CThermal analysisThermal limit
Phase Transition Temperature50-53°C (melting)DSC/melting pointSolid-liquid transition
Vapor Pressure Temperature DependenceLog P = A - B/T relationshipVapor pressure studiesVolatility behavior

Solubility Parameters in Organic Media

The solubility profile of 2,6-dichlorodiphenylamine reflects its predominantly hydrophobic character with selective affinity for specific organic solvents. The compound exhibits complete insolubility in water due to its lipophilic aromatic structure and the absence of significant polar functional groups [6] [7]. This hydrophobic behavior is consistent with its calculated log P value and molecular architecture.

In polar protic solvents, 2,6-dichlorodiphenylamine demonstrates limited solubility. Methanol, ethanol, and ethyl acetate all show "slightly soluble" classification [2] [3] [8], indicating minimal but measurable dissolution. The restricted solubility in these media results from unfavorable entropy of mixing between the large hydrophobic aromatic system and the polar solvent networks.

Conversely, the compound shows enhanced solubility in aromatic and moderately polar aprotic solvents. Benzene and toluene provide good solvation due to π-π stacking interactions between the solvent aromatic rings and the dichlorodiphenylamine backbone [7]. Dimethyl sulfoxide (DMSO) demonstrates exceptional solvation capacity, with quantified solubility reaching ≥45.5 mg/mL [8], attributed to DMSO's ability to disrupt intermolecular hydrogen bonding while accommodating the compound's aromatic character.

Table 2: Solubility Parameters of 2,6-Dichlorodiphenylamine in Organic Media

SolventSolubilityNotes
WaterInsolubleHydrophobic compound
MethanolSlightly solubleLimited polar interactions
EthanolSlightly solubleLimited polar interactions
Ethyl AcetateSlightly solubleModerate polarity match
ChloroformSlightly solubleGood organic solvent
BenzeneSolubleAromatic system compatibility
TolueneSolubleAromatic system compatibility
DMSOSoluble (≥45.5 mg/mL)High polarity tolerance
AcetonitrileSlightly solubleModerate polarity
HexanePoorly solubleNon-polar mismatch

Spectroscopic Fingerprinting (UV-Vis, FTIR, NMR)

Ultraviolet-Visible Spectroscopy

2,6-Dichlorodiphenylamine exhibits characteristic electronic absorption in the ultraviolet region with maximum absorption (λmax) occurring between 275-285 nm [9] [10]. This absorption band corresponds to π→π* electronic transitions within the extended aromatic system, specifically involving the conjugated diphenylamine framework. The bathochromic shift relative to simple anilines reflects the extended conjugation and electron-donating effects of the diphenyl system.

The compound's photochemical behavior has been extensively studied, revealing rapid photocyclization reactions under UV irradiation [11]. These photochemical transformations involve 6π-electrocyclization processes rather than radical mechanisms, which has important implications for photostability assessments.

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of 2,6-dichlorodiphenylamine provides definitive structural confirmation through characteristic vibrational frequencies. The secondary amine N-H stretch appears as a distinctive absorption between 3200-3500 cm⁻¹ [12]. This relatively broad band reflects the compound's ability to form intermolecular hydrogen bonds in the solid state.

Aromatic C=C stretching vibrations manifest as multiple peaks in the 1450-1600 cm⁻¹ region, consistent with the presence of two phenyl rings with different substitution patterns [12] [13]. The C-Cl stretching vibrations occur in the fingerprint region between 600-800 cm⁻¹, providing confirmation of the dichlorosubstitution pattern.

Nuclear Magnetic Resonance Spectroscopy

Proton NMR Characteristics: The ¹H NMR spectrum exhibits distinct resonance patterns characteristic of the asymmetric diphenylamine structure. Aromatic protons appear as complex multiplets between 6.4-7.2 ppm, reflecting the different chemical environments of protons on the chlorinated and unsubstituted phenyl rings [14] [15]. The secondary amine proton (N-H) resonates between 4.3-5.0 ppm, appearing as a broad singlet due to rapid exchange phenomena.

Carbon-13 NMR Profile: The ¹³C NMR spectrum provides detailed insight into the carbon framework. Aromatic carbons span the typical range of 125-150 ppm, with chlorine-bearing carbons appearing in the 120-140 ppm region due to the deshielding effects of the electronegative chlorine substituents [16] [17]. The quaternary carbon bearing the amine nitrogen exhibits characteristic downfield chemical shifts reflecting the electronic environment.

Table 3: Spectroscopic Fingerprinting Data for 2,6-Dichlorodiphenylamine

TechniqueParameter/PeakValue/RangeAssignment
UV-Vis Spectroscopyλmax (nm)275-285π→π* transition
UV-Vis SpectroscopyMolar absorption coefficientNot specifiedElectronic absorption
FTIR SpectroscopyN-H stretch3200-3500 cm⁻¹Secondary amine stretch
FTIR SpectroscopyC-Cl stretch600-800 cm⁻¹C-Cl stretching vibration
FTIR SpectroscopyAromatic C=C1450-1600 cm⁻¹Aromatic ring vibrations
¹H NMR SpectroscopyAromatic protons6.4-7.2 ppmAromatic ring protons
¹H NMR SpectroscopyN-H proton4.3-5.0 ppmAmine proton
¹³C NMR SpectroscopyAromatic carbons125-150 ppmAromatic carbon framework
¹³C NMR SpectroscopyChlorinated carbons120-140 ppmChlorine-bearing carbons
Mass SpectrometryMolecular ion [M]⁺m/z 238Base peak

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,6-dichlorodiphenylamine reveals distinctive fragmentation patterns that provide structural confirmation and enable identification in complex matrices [18] [19] [20]. The molecular ion peak appears at m/z 238, corresponding to the intact [C₁₂H₉Cl₂N]⁺ species, and serves as the base peak in electron ionization conditions.

The primary fragmentation pathway involves sequential loss of chlorine atoms through α-cleavage mechanisms. The [M-Cl]⁺ fragment at m/z 203 represents loss of a single chlorine radical, while the [M-2Cl]⁺ fragment at m/z 168 corresponds to elimination of both chlorine substituents [21] [22]. These fragmentations occur preferentially due to the stability of the resulting aromatic cations.

A significant fragmentation channel involves retro-Diels-Alder cleavage, producing the [M-C₆H₅Cl]⁺ fragment at m/z 133 through loss of the chlorobenzene moiety [23]. This fragmentation pattern is characteristic of diphenylamine derivatives and provides diagnostic information for structural elucidation.

The spectrum also exhibits the highly stable phenyl cation [C₆H₅]⁺ at m/z 77, formed through tropylium rearrangement processes typical of aromatic compounds [21] [22]. Additional fragmentation produces smaller hydrocarbon fragments, including [C₄H₃]⁺ at m/z 51, representing further breakdown of the aromatic framework.

Table 4: Mass Spectrometric Fragmentation Patterns of 2,6-Dichlorodiphenylamine

m/zRelative Intensity (%)Fragment AssignmentFragmentation Type
238100 (M⁺)Molecular ion [C₁₂H₉Cl₂N]⁺Molecular ion peak
20325-35[M-Cl]⁺ loss of chlorineα-cleavage
16840-50[M-2Cl]⁺ loss of two chlorinesSequential chlorine loss
13360-70[M-C₆H₅Cl]⁺ loss of chlorobenzeneRetro-Diels-Alder
11130-40[C₆H₄Cl]⁺ chlorinated benzene fragmentAromatic stabilization
7780-90[C₆H₅]⁺ phenyl cationTropylium formation
5120-30[C₄H₃]⁺ hydrocarbon fragmentFurther fragmentation

Chromatographic Retention Behavior

The chromatographic behavior of 2,6-dichlorodiphenylamine demonstrates predictable patterns based on its physicochemical properties and provides reliable analytical separation methods [14] [24] [25]. In reversed-phase high-performance liquid chromatography using C18 stationary phases, the compound exhibits strong retention due to its hydrophobic aromatic character.

Under standard analytical conditions employing acetonitrile:water (70:30) mobile phase, 2,6-dichlorodiphenylamine elutes with a retention time of approximately 5.92 minutes [14]. This retention behavior reflects the compound's preference for the non-polar stationary phase over the aqueous-organic mobile phase. Gradient elution methods using methanol:water systems typically yield retention times in the 8-12 minute range, depending on gradient steepness and flow rate parameters.

Gas chromatographic analysis requires elevated temperatures due to the compound's relatively high boiling point and molecular weight [25] [26]. Temperature-programmed methods typically achieve optimal separation with retention times between 15-20 minutes, while isothermal conditions may require 12-18 minutes depending on the operating temperature selected.

Liquid chromatography-mass spectrometry (LC-MS/MS) methods optimized for 2,6-dichlorodiphenylamine analysis demonstrate enhanced sensitivity with retention times of 6-8 minutes [24]. The use of formic acid-buffered mobile phases improves ionization efficiency and peak shape, particularly important for trace-level quantification applications.

The compound's retention behavior shows significant pH dependence due to its amine functionality, although the very low pKa value (-2.57) means that protonation occurs only under strongly acidic conditions [2] [27]. This pH sensitivity can be exploited for selective separation from structurally related compounds in complex matrices.

Table 5: Chromatographic Retention Behavior of 2,6-Dichlorodiphenylamine

TechniqueMobile Phase/ConditionsRetention TimeResolutionNotes
HPLC (C18 column)Acetonitrile:Water (70:30)5.92 minHighPharmaceutical analysis
HPLC (C18 column)Methanol:Water gradient8-12 minGoodStandard gradient method
Gas ChromatographyTemperature programmed15-20 minExcellentHigh temperature required
Gas ChromatographyIsothermal conditions12-18 minGoodLower sensitivity
LC-MS/MSFormic acid buffered6-8 minHigh sensitivityMS detection enhanced
Reversed-Phase HPLCpH gradient conditionsVariable with pHpH dependentpKa effects retention

Table 1: Physical and Chemical Properties of 2,6-Dichlorodiphenylamine

PropertyValueCitation
Molecular FormulaC₁₂H₉Cl₂N [2] [3]
Molecular Weight (g/mol)238.11 [2] [3]
Melting Point (°C)50-53 [2] [3] [4]
Boiling Point (°C)115 (at 0.01 Torr) / 309.8 (at 760 mmHg) [2] [3]
Density (g/cm³)1.327 ± 0.06 [2] [3] [5]
Flash Point (°C)110 (closed cup) / >230°F [3] [28]
Vapor Pressure (mmHg at 25°C)0.000625 [5]
Refractive Index1.649 [5]
pKa (predicted)-2.57 ± 0.40 [2] [3]
AppearancePale brown to white solid [2] [3] [4]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

237.0112047 g/mol

Monoisotopic Mass

237.0112047 g/mol

Heavy Atom Count

15

Appearance

Yellow Solid

Melting Point

50-51°C

UNII

D5D4MZM3NW

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (93.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

15307-93-4

Wikipedia

2,6-Dichloro-N-phenylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types